molecular formula C15H17N3O2 B2694280 N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide CAS No. 1235014-15-9

N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide

Cat. No.: B2694280
CAS No.: 1235014-15-9
M. Wt: 271.32
InChI Key: GHACJYPTEFXOMA-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide is a compound that belongs to the quinoxaline family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide typically involves the condensation of 1,2-diaminobenzene with a suitable dicarbonyl compound to form the quinoxaline core. The subsequent introduction of the N-[(1-hydroxycyclopentyl)methyl] group can be achieved through various synthetic routes, including nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Comparison with Similar Compounds

N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide can be compared with other quinoxaline derivatives, such as:

    N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide: Known for its anticancer properties.

    Quinoxaline-2-carboxamide: Used as a carrier ligand in platinum compounds for cancer treatment.

    Quinoxaline-1,4-di-N-oxide:

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14(17-10-15(20)7-3-4-8-15)13-9-16-11-5-1-2-6-12(11)18-13/h1-2,5-6,9,20H,3-4,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHACJYPTEFXOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=NC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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